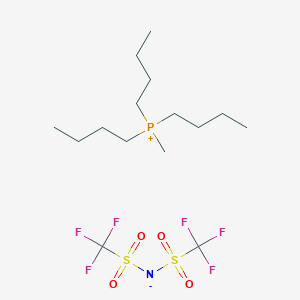

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Katalognummer B1417961

Molekulargewicht: 497.5 g/mol

InChI-Schlüssel: YJPDLBMZLGTDRZ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US09365596B2

Procedure details

In an reactor wherein air was replaced by N2, 300.0 g (1.5 mol) of tributyl phosphine and 1000 mL of methanol were added and cooled to about 0° C. by a ice-bath. 427.6 g (1.5 mol) of trifluoromethanesulfonimide was then added dropwise under strong stirring, and 202.0 g (2.2 mol) of dimethyl carbonate was also added afterwards. After one hour of reaction and mixing, the reaction mixture was transferred to an autoclave, wherein air was removed prior to heating. After 6 hours of reaction at temperature of 180° C. and pressure of from 1.6 MPa to 1.7 MPa, the crude product was obtained after distilling off the unreacted materials and solvent. 705.7 g of methyl tributyl phosphonium bis(trifluoromethanesulfonyl)amide was obtained after washing and drying at 60° C. and 0.1 kPa for 4 hours.

Identifiers

|

REACTION_CXSMILES

|

N#N.[CH2:3]([P:7]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6].[N-:16]([S:24]([C:27]([F:30])([F:29])[F:28])(=[O:26])=[O:25])[S:17]([C:20]([F:23])([F:22])[F:21])(=[O:19])=[O:18].[C:31](=O)(OC)OC>CO>[F:30][C:27]([F:28])([F:29])[S:24]([N-:16][S:17]([C:20]([F:21])([F:22])[F:23])(=[O:18])=[O:19])(=[O:25])=[O:26].[CH3:31][P+:7]([CH2:3][CH2:4][CH2:5][CH3:6])([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:12][CH2:13][CH2:14][CH3:15] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)P(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

427.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

202 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was also added afterwards

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After one hour of reaction

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 6 hours of reaction at temperature of 180° C. and pressure of from 1.6 MPa to 1.7 MPa

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product was obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

after distilling off the unreacted materials and solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F)(F)F.C[P+](CCCC)(CCCC)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 705.7 g | |

| YIELD: CALCULATEDPERCENTYIELD | 94.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |